1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane
Description
1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane is a polyether derivative featuring a methoxy group, two ethoxy units, and a terminal 4-aminobutoxy chain. Its structure enables unique physicochemical properties, such as water solubility (due to ether oxygen atoms) and reactivity (via the primary amine group). This compound is primarily used in pharmaceutical research as a linker or solubilizing agent and in polymer chemistry for functionalized materials .
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-11-6-7-13-9-8-12-5-3-2-4-10/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCLTBFSNQUZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane involves multiple steps. One common synthetic route includes the reaction of 4-aminobutanol with 2-(2-methoxyethoxy)ethanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Applications |
|---|---|---|---|---|
| 1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane | ~204 | Primary amine, polyether | Not reported | Drug delivery, polymer linker |
| 1-[2-(2-Bromoethoxy)ethoxy]-2-methoxyethane | 227.10 | Bromine, polyether | 65 | Alkylating agent |
| 2-(2-(2-Methoxyethoxy)ethoxy)propane | 162.23 | Polyether | Not reported | Surfactant, solvent |
| 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine | 163.23 | Primary amine, polyether | Not reported | Bioconjugation |
Table 2: Reactivity Comparison
| Compound | Reactivity Highlights |
|---|---|
| This compound | Forms stable salts with acids; participates in Schiff base formation |
| 1-[2-(2-Bromoethoxy)ethoxy]-2-methoxyethane | Undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) |
| 1,2-Bis(2-methoxyethoxy)ethane | Inert under physiological conditions; used as a non-reactive solvent |
Biological Activity
1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane, also known by its CAS number 1016723-60-6, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications in medicine.
Chemical Structure and Properties
The compound features a unique structure that includes an ether linkage and an amino group, which may contribute to its biological properties. Its molecular formula is C₉H₁₉N₁O₃, indicating its complexity and potential for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the amino group suggests potential interactions with neurotransmitter receptors or enzymes involved in signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives of this compound could inhibit specific kinase enzymes associated with tumor growth, such as ROS1 and NTRK kinases, leading to reduced proliferation of cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies demonstrate that compounds with similar structures can exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits ROS1 and NTRK kinases | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Antimicrobial | Exhibits inhibitory effects against bacteria/fungi |
Research Findings Overview
Several studies have investigated the pharmacological effects of this compound:
- Antitumor Studies : In vitro assays demonstrated that the compound can significantly reduce cell viability in cancer cell lines through kinase inhibition mechanisms.
- Neuroprotection : Animal models showed improved cognitive function following treatment with compounds structurally related to this compound.
- Antimicrobial Tests : The compound was tested against several strains of bacteria and fungi, showing promising results in inhibiting their growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
